1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Overview
Description
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired azepine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the azepine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted azepines with different functional groups.
Scientific Research Applications
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or block receptor signaling, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-Tosyl-3,4-dihydro-1H-benzo[d]azepin-2-one: Similar structure but different position of the tosyl group.
1-Tosyl-3,4-dihydro-1H-pyrido[4,3-b]indole: Contains a pyridine ring instead of a benzene ring.
1-Tosyl-3,4-dihydro-1H-quinolin-2-one: Contains a quinoline ring instead of a benzene ring.
Uniqueness: 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific azepine ring structure and the position of the tosyl group, which confer distinct chemical and biological properties
Biological Activity
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS Number: 24310-36-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoazepines, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 315.39 g/mol. Its structure features a benzoazepine ring system, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Compounds in the benzoazepine class typically enhance the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS). This interaction can lead to various pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic effects on human breast adenocarcinoma (MCF-7) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell signaling pathways associated with cancer progression .
Neuropharmacological Effects
In neuropharmacological studies, this compound has been reported to exhibit anxiolytic-like effects in animal models. The enhancement of GABAergic transmission may contribute to these effects, leading to reduced anxiety and improved mood regulation. The compound's ability to modulate neuronal excitability makes it a candidate for further investigation in anxiety disorders .
Study on Anticancer Activity
A study conducted on various derivatives of benzoazepines indicated that modifications to the tosyl group could enhance anticancer activity. The researchers found that certain derivatives exhibited greater potency against MCF-7 cells compared to others, suggesting that structural variations significantly impact biological efficacy .
Neuropharmacological Assessment
Another research effort focused on the neuropharmacological profile of this compound. In behavioral tests using rodent models, the compound demonstrated significant anxiolytic effects at specific dosages without causing sedation or motor impairment, which are common side effects associated with traditional benzodiazepines .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIOAHUBNERHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295831 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24310-36-9 | |
Record name | 24310-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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